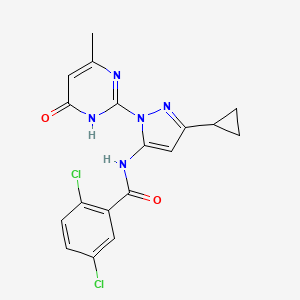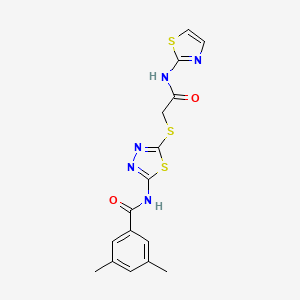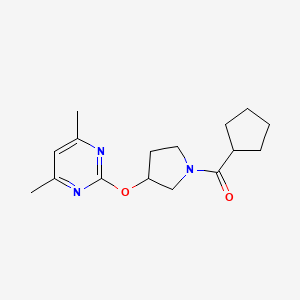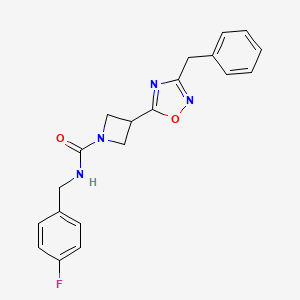
N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide is a compound that can be associated with pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related pyrimidine carboxamides have been reported, indicating the relevance of such compounds in pharmaceutical research .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization and functionalization reactions. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved through a cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride . Similarly, the synthesis of chalcogen derivatives of pyridine carboxamides involved lithiation and subsequent reaction with elemental sulfur or selenium . These methods suggest possible synthetic routes that could be adapted for the synthesis of N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide, involving appropriate substitutions and functional group transformations.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. Single crystal X-ray crystallography has been used to determine the crystal structures of some pyrimidine carboxamides, revealing intramolecular interactions that could influence their stability and reactivity . Although the exact structure of N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide is not provided, similar analytical techniques could be employed to elucidate its molecular conformation and intramolecular interactions.
Chemical Reactions Analysis
Pyrimidine carboxamides can undergo various chemical reactions, including reactions with electrophiles to yield thio/selenoalkanes . The reactivity of the pyrimidine ring can be influenced by substituents, as seen in the spectral studies of 2-amino-4-isopropyl-6-methoxypyrimidine-5-carboxamides, which assessed the effects of substituents on the spectral group frequencies . These findings suggest that the dichlorophenyl and methoxy groups in N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are often optimized for potential pharmaceutical applications. For example, the optimization of physicochemical properties in dihydroxypyrimidine carboxamides led to the identification of compounds with potent HIV integrase inhibitory activity and favorable pharmacokinetic profiles . The thermal stability of pyrimidine carboxamides has also been established through thermogravimetric analysis . These studies provide a framework for analyzing the physical and chemical properties of N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide, which would be critical for its development as a pharmaceutical agent.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-10-5-9(15-6-16-10)12(18)17-8-4-2-3-7(13)11(8)14/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOGOQOFWBACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)


![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
